1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(3,5-dimethylphenyl)-1H-pyrrole-2-carboxamide
Description
The compound 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(3,5-dimethylphenyl)-1H-pyrrole-2-carboxamide features a pyrrole-2-carboxamide scaffold substituted with a 3-chloro-5-(trifluoromethyl)pyridinyl moiety at position 1 and a 3,5-dimethylphenyl group at the carboxamide nitrogen. The compound’s design reflects optimization strategies for agrochemical or pharmaceutical applications, where halogenation and fluorination are common to enhance stability and binding affinity.
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3,5-dimethylphenyl)pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClF3N3O/c1-11-6-12(2)8-14(7-11)25-18(27)16-4-3-5-26(16)17-15(20)9-13(10-24-17)19(21,22)23/h3-10H,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKJPTMCTAJYUQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC=CN2C3=C(C=C(C=N3)C(F)(F)F)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClF3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(3,5-dimethylphenyl)-1H-pyrrole-2-carboxamide , often referred to as a pyrrole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, structure-activity relationships (SAR), and therapeutic implications based on diverse research findings.
- Molecular Formula : C18H15ClF3N3O2
- Molecular Weight : 393.77 g/mol
- CAS Number : 321433-65-2
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrrole ring and subsequent functionalization with various substituents to enhance biological activity. The synthetic routes often utilize established methodologies for heterocyclic compounds, ensuring the introduction of the chloro and trifluoromethyl groups that are critical for its activity.
Antimicrobial Activity
Research has indicated that pyrrole derivatives exhibit significant antimicrobial properties. For instance, a study on related pyrrole compounds demonstrated effective inhibition against various bacterial strains, with minimum inhibitory concentrations (MIC) often below 16 µg/mL. The presence of electron-withdrawing groups like trifluoromethyl has been linked to enhanced activity against resistant strains of Mycobacterium tuberculosis .
Anti-inflammatory Effects
Pyrrole derivatives have also shown promise in anti-inflammatory applications. In vitro studies suggest that these compounds can inhibit pro-inflammatory cytokines, which may be beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases .
Anticancer Potential
The compound's structural features suggest potential anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cell lines through mechanisms involving DNA damage and cell cycle arrest. The SAR studies highlight that modifications to the phenyl and pyridine rings can significantly impact cytotoxicity against various cancer types .
Structure-Activity Relationship (SAR)
The effectiveness of this compound is heavily influenced by its molecular structure. Key findings from SAR studies include:
- Substituent Effects : The presence of bulky groups on the phenyl moiety enhances potency, while small substituents tend to reduce activity.
- Chloro and Trifluoromethyl Groups : These electron-withdrawing groups are crucial for the compound's interaction with biological targets, increasing its lipophilicity and membrane permeability .
| Substituent Type | Impact on Activity |
|---|---|
| Bulky groups | Increased potency |
| Electron-withdrawing groups | Enhanced interaction |
| Small substituents | Decreased activity |
Case Studies
- Antitubercular Activity : A study evaluated the compound against Mycobacterium tuberculosis, revealing an MIC of <0.016 µg/mL, indicating strong activity against drug-resistant strains .
- Anti-inflammatory Mechanism : In a model of lipopolysaccharide-induced inflammation, this compound significantly reduced levels of TNF-alpha and IL-6, suggesting its potential use in inflammatory diseases .
- Cytotoxicity Assessment : The compound was tested against several cancer cell lines, showing IC50 values ranging from 10 to 20 µM, indicating moderate cytotoxicity with a favorable therapeutic index .
Scientific Research Applications
The compound exhibits significant biological activities that are being explored for therapeutic applications:
Antimicrobial Activity
Research indicates that this compound has potent inhibitory effects against various bacterial strains, including Mycobacterium tuberculosis. Studies have shown that it acts as an inhibitor of specific Mur enzymes critical for bacterial cell wall synthesis, leading to its potential use as an antibacterial agent .
Anticancer Properties
In vitro studies have demonstrated that the compound induces apoptosis in cancer cell lines at micromolar concentrations. The mechanism involves the activation of caspases and disruption of mitochondrial membrane potential, suggesting its potential as a chemotherapeutic agent .
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. It demonstrated significant scavenging activity against free radicals, which could be beneficial in preventing oxidative stress-related diseases .
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound has been extensively studied to optimize its biological efficacy. Key modifications include:
- Chloro and Trifluoromethyl Groups : These substituents enhance lipophilicity and improve binding affinity to target proteins.
- Pyrrole and Pyridine Moieties : The presence of these heterocycles contributes to the compound's ability to interact with biological targets effectively.
Case Study 1: Antimycobacterial Activity
A study conducted on the efficacy of this compound against Mycobacterium tuberculosis strains revealed a minimum inhibitory concentration (MIC) significantly lower than standard treatments like ethambutol. This suggests a strong potential for developing new tuberculosis therapies based on this scaffold.
Case Study 2: Cytotoxicity in Cancer Cells
In a series of experiments involving various cancer cell lines, the compound was found to induce apoptosis at low concentrations. The IC50 values indicated potent anticancer activity compared to established chemotherapeutics, highlighting its potential as a novel cancer treatment .
Comparison with Similar Compounds
Data Tables
Table 1. Comparative Analysis of Key Compounds
Research Findings
- The dimethylphenyl group may reduce metabolic oxidation compared to simpler aryl groups .
- Analogue (CAS 338397-67-4): Limited studies indicate moderate efficacy against aphids (LC₅₀ ~50 ppm), possibly due to its polar substituent reducing cuticle penetration. Stability in acidic conditions (pH 4–6) is superior to non-halogenated analogues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
